

Application Notes and Protocols for In Vitro Enzymatic Labeling with GDP-FAzP4Biotin

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Compound of Interest		
Compound Name:	GDP-FAzP4Biotin	
Cat. No.:	B12377131	Get Quote

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Introduction

Fucosylation is a critical post-translational modification involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The study of fucosylated biomolecules is essential for understanding disease pathogenesis and for the development of novel therapeutics. **GDP-FAzP4Biotin** is a fucose analog designed for the enzymatic labeling of glycoconjugates. This molecule serves as a substrate for fucosyltransferases, which incorporate the azido-fucose moiety onto target molecules. The incorporated azide group then allows for the covalent attachment of biotin via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This two-step chemoenzymatic approach enables the sensitive detection, purification, and analysis of fucosylated proteins and glycans.

These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for the in vitro enzymatic labeling of biomolecules using **GDP-FAzP4Biotin**.

Principle of the Method

The in vitro labeling strategy using **GDP-FAzP4Biotin** is a two-stage process:



- Enzymatic Incorporation of Azido-Fucose: A fucosyltransferase (FUT) enzyme recognizes
 GDP-FAzP4Biotin as a donor substrate and catalyzes the transfer of the azido-fucose moiety to a specific acceptor substrate (e.g., a glycoprotein, glycan, or synthetic peptide).
 Several fucosyltransferases have demonstrated tolerance for C-6 modified fucose analogs, such as those containing an azide group.[1]
- Biotinylation via Click Chemistry: The azide-functionalized biomolecule is then reacted with an alkyne-biotin conjugate in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the biotin molecule to the fucosylated target. The biotin tag can then be used for downstream applications such as detection with streptavidin conjugates or affinity purification.[2]

Data Presentation

Table 1: Recommended Fucosyltransferases for GDP-

FAzP4Biotin Labeling

Fucosyltransferase	Linkage Specificity	Acceptor Substrate Examples	Notes
FUT8	α1,6-fucosylation	N-glycans on glycoproteins	Responsible for core fucosylation. Tolerates C-6 modifications.
POFUT1	O-fucosylation	Serine/Threonine on EGF repeats	Important in Notch signaling.
FUT3, FUT5, FUT6, FUT7, FUT9	α 1,2, α 1,3, α 1,4-fucosylation	Terminal galactose or GlcNAc	Involved in the synthesis of Lewis antigens.

Table 2: Quantitative Parameters for In Vitro Fucosylation (Representative Data)



Parameter	Value	Conditions	Reference
GDP-Fucose Concentration	1.5-3 mM	In vitro enzymatic reaction	
Acceptor Substrate Concentration	1-5 mM	In vitro enzymatic reaction	
Enzyme Concentration	0.1-1 mU	In vitro enzymatic reaction	
Incubation Time	1-24 hours	37°C	-
Labeling Efficiency (Metabolic)	Up to 40% replacement of native fucose	Jurkat cells incubated with 6-azido fucose	_

Note: The kinetic parameters for **GDP-FAzP4Biotin** are not publicly available and will need to be determined empirically. The provided data is based on the use of the natural substrate, GDP-fucose, and metabolic labeling with a similar azido-fucose analog.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Fucosylation with GDP-FAzP4Biotin

This protocol describes the enzymatic transfer of azido-fucose from **GDP-FAzP4Biotin** to a target protein.

Materials:

- GDP-FAzP4Biotin
- Recombinant Fucosyltransferase (e.g., FUT8, POFUT1)
- Acceptor Protein/Peptide (5 μg)
- Assay Buffer: 25 mM HEPES, 150 mM NaCl, 10 mM MnCl₂, pH 7.5



- Nuclease (optional)
- Microcentrifuge tubes

Procedure:

- Prepare a reaction mixture in a microcentrifuge tube by combining the following components.
 The final reaction volume can be scaled as needed.
 - Acceptor Protein/Peptide: 5 μg
 - Recombinant Fucosyltransferase: 1 μg
 - GDP-FAzP4Biotin: 1 nmol
 - Assay Buffer: to a final volume of 25 μL
- (Optional) Add a nuclease to the reaction mixture to degrade any contaminating nucleotides that may inhibit the reaction.
- Prepare a negative control reaction by omitting the fucosyltransferase or the GDP-FAzP4Biotin.
- Gently mix the components and incubate the reaction at 37°C for 1 to 24 hours. The optimal incubation time should be determined empirically.
- Proceed to Protocol 2 for biotinylation via click chemistry.

Protocol 2: Biotinylation of Azido-Fucosylated Proteins via CuAAC (Click Chemistry)

This protocol describes the copper-catalyzed click chemistry reaction to attach biotin to the azide-functionalized protein.

Materials:

Azido-fucosylated protein from Protocol 1



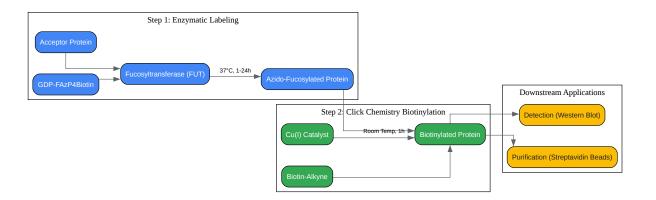
- Biotinylated Alkyne (e.g., Biotin-PEG4-Alkyne)
- Copper(II) Sulfate (CuSO₄) solution (1 mM in water)
- Sodium Ascorbate solution (20 mM in water, freshly prepared)
- Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
- · Microcentrifuge tubes

Procedure:

- To the 25 μ L reaction mixture from Protocol 1, add the following click chemistry reagents in the specified order.
 - Biotinylated Alkyne: 5 μL of a 1 mM solution
 - Copper(II) Sulfate: 5 μL of a 1 mM solution
 - Sodium Ascorbate: 5 μL of a 20 mM solution
- (Optional) If working with live cells or sensitive proteins, the use of a copper-chelating ligand such as THPTA is recommended to improve reaction efficiency and reduce copper-induced damage.
- Vortex the mixture gently to ensure thorough mixing.
- Incubate the reaction at room temperature for 1 hour.
- The biotinylated protein is now ready for downstream analysis, such as SDS-PAGE and Western blotting with a streptavidin-HRP conjugate, or purification using streptavidin-coated beads.

Mandatory Visualizations

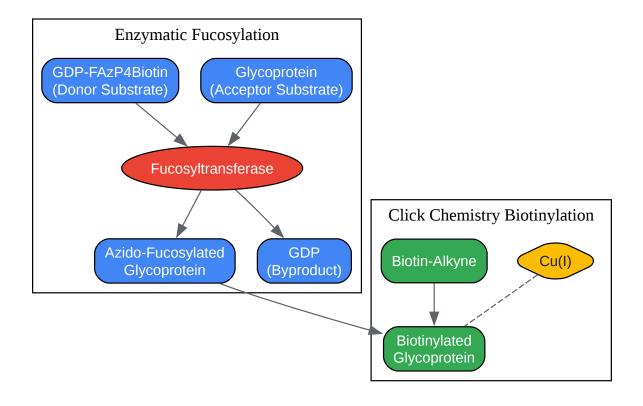




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Caption: Experimental workflow for in vitro enzymatic labeling.

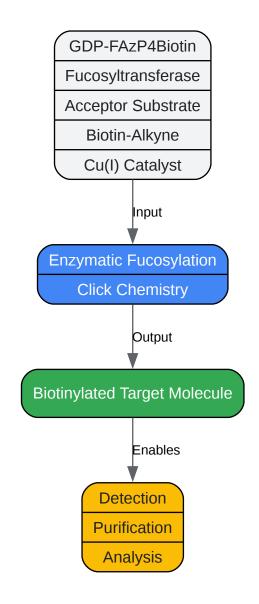




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Caption: Chemoenzymatic labeling pathway.





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Caption: Logical relationship of the labeling process.

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